molecular formula C15H9F3N2OS B2522644 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-63-8

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No. B2522644
CAS RN: 478260-63-8
M. Wt: 322.31
InChI Key: TZKUTJQWOHHKCN-UHFFFAOYSA-N
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Description

“3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound that has been the subject of various studies. It is a part of the thieno[2,3-d]pyrimidine compounds, which are of increasing interest in drug design and medicinal chemistry . These compounds have shown potential in inhibiting the proliferation of cells expressing folate receptors .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, which includes “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is complex, with a phenyl ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine-2-carboxamide group . X-ray crystallographic structures were obtained for similar compounds with human GARFTase .


Chemical Reactions Analysis

The chemical reactions involving “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” are complex and involve several steps. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-6-10-12(20-7-9)11(13(22-10)14(19)21)8-4-2-1-3-5-8/h1-7H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUTJQWOHHKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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